molecular formula C10H14Cl2F2N2 B3254610 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride CAS No. 241484-99-1

1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride

Cat. No. B3254610
M. Wt: 271.13 g/mol
InChI Key: HPRNKLRZVRZKMR-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride, also known by its chemical formula C<sub>8</sub>H<sub>12</sub>Cl<sub>2</sub>F<sub>2</sub>N<sub>2</sub> , is an important fine chemical intermediate. It finds applications in organic synthesis and pharmaceutical research.



Synthesis Analysis

The synthesis of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride involves several steps. Here’s a brief overview of the preparation process:



  • Starting Materials : Begin with 1,2-difluorobenzene and chloroacetyl chloride.

  • Reaction Steps :

    • React 1,2-difluorobenzene with chloroacetyl chloride to form 1-(3,4-difluorophenyl)ethanone.

    • Next, react 1-(3,4-difluorophenyl)ethanone with hydrazine to obtain 1-(3,4-difluorophenyl)piperazine.

    • Finally, treat 1-(3,4-difluorophenyl)piperazine with hydrochloric acid to yield 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride.





Molecular Structure Analysis

The molecular formula of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride indicates that it consists of a piperazine ring substituted with a 3,4-difluorophenyl group. The dihydrochloride salt ensures water solubility and stability.



Chemical Reactions Analysis

1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acylations, and reductive processes. These reactions allow for the modification of its structure and the synthesis of derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : 31-32°C (solvent: ethanol or water)

  • Boiling Point : 256.3±25.0°C (predicted)

  • Density : 1.353±0.06 g/cm³ (predicted)

  • Appearance : White to light yellow powder or lump

  • Solubility : Soluble in methanol


Safety And Hazards


  • Hazard Symbols : C (corrosive), Xi (irritant)

  • Transportation Classification : UN 3261, Class 8, PG II

  • Sensitivity : Lachrymatory (causes tearing)

  • Storage : Under inert gas (nitrogen or argon) at 2-8°C


Future Directions

Research on 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride continues to explore its potential applications in drug development, catalysis, and materials science. Investigating its pharmacological properties and optimizing synthetic routes are essential for future advancements.


Please note that this analysis is based on available information, and further scientific investigations may reveal additional insights.


properties

IUPAC Name

1-(3,4-difluorophenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRNKLRZVRZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)piperazine 2HCl

Synthesis routes and methods

Procedure details

A mixture of 3,4-difluoroaniline (3.6 g) and bis(2-bromoethyl)amine hydrochloride (5.0 g) in 50 mL of chlorobenzene is warmed to reflux under argon for 48 hours. The mixture is cooled to room temperature, diluted with 100 mL of diethyl ether, and extracted with three 150 mL portions of 1N HCl. The aqueous extracts are backwashed with three 50 mL portions of ether, which are discarded. The combined aqueous fractions are basified to pH 11 with 12N NaOH. The resulting mixture is extracted with three 50 mL portions of methylene chloride, and the combined organic extracts are dried over sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is taken up in 50 mL of diethyl ether and filtered through Celite. The resulting solution is treated with a 1 M ethereal HCl solution (56 mL), and the resulting precipitate is collected and dried under vacuum to give 5.1 g of the title compound, mp 100-104° C. (decomposes). ##STR7## Preparation of 2-[4-(3,4-difluoro-phenyl)-piperazin-1-ylmethyl]-quinoline
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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